1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride
Overview
Description
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride: is a chemical compound with the molecular formula C19H21N2Cl . It is a type of imidazolium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of the imidazole ring, making it a unique and versatile molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride typically involves the reaction of 1,3-bis[(1R)-1-phenylethyl]imidazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The process can be summarized as follows:
Starting Materials: 1,3-bis[(1R)-1-phenylethyl]imidazole and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolium salt.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Complexation Reactions: The imidazolium cation can form complexes with metal ions, which can be useful in catalysis and material science
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and thiolates. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are commonly used.
Complexation Reactions: Metal salts such as palladium chloride, platinum chloride, and copper sulfate are used to form metal-imidazolium complexes
Major Products:
Substitution Reactions: Various imidazolium salts with different anions.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the imidazole ring.
Complexation Reactions:
Scientific Research Applications
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other imidazolium salts and ionic liquids. It is also employed in catalysis and as a stabilizing agent for metal nanoparticles.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can also be used in the development of drug delivery systems.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of ionic liquids, which are used as solvents, electrolytes, and in various industrial processes
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, leading to changes in their structure and function. The chloride ion can also participate in ionic interactions, influencing the overall activity of the compound. These interactions can result in antimicrobial, antifungal, and catalytic effects .
Comparison with Similar Compounds
1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride: Similar structure but with different stereochemistry.
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride: Contains trimethylphenyl groups instead of phenylethyl groups.
1H-Imidazolium, 1,3-bis(2,6-diisopropylphenyl)-, chloride: Contains diisopropylphenyl groups instead of phenylethyl groups
Uniqueness: 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is unique due to its specific stereochemistry and the presence of phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZKVSNKWHUMOW-GBNZRNLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20777924 | |
Record name | 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20777924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186354-46-1 | |
Record name | 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20777924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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